molecular formula C3H10ClNO5 B14698552 N,N-dimethylmethanamine oxide;perchloric acid CAS No. 22755-36-8

N,N-dimethylmethanamine oxide;perchloric acid

Katalognummer: B14698552
CAS-Nummer: 22755-36-8
Molekulargewicht: 175.57 g/mol
InChI-Schlüssel: AHVPQWJIEDXKEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethylmethanamine oxide;perchloric acid is a compound that combines N,N-dimethylmethanamine oxide with perchloric acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-dimethylmethanamine oxide can be synthesized through the oxidation of N,N-dimethylmethanamine using hydrogen peroxide or other oxidizing agents . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to prevent decomposition.

Industrial Production Methods

Industrial production of N,N-dimethylmethanamine oxide involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of perchloric acid in the production process requires careful handling due to its highly reactive and corrosive nature .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethylmethanamine oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can revert the compound back to N,N-dimethylmethanamine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction will produce N,N-dimethylmethanamine .

Wirkmechanismus

The mechanism of action of N,N-dimethylmethanamine oxide;perchloric acid involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate enzyme activity and influence metabolic pathways, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-dimethylmethanamine oxide;perchloric acid is unique due to its combination with perchloric acid, which imparts distinct chemical properties and reactivity. This combination enhances its utility in specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

22755-36-8

Molekularformel

C3H10ClNO5

Molekulargewicht

175.57 g/mol

IUPAC-Name

N,N-dimethylmethanamine oxide;perchloric acid

InChI

InChI=1S/C3H9NO.ClHO4/c1-4(2,3)5;2-1(3,4)5/h1-3H3;(H,2,3,4,5)

InChI-Schlüssel

AHVPQWJIEDXKEY-UHFFFAOYSA-N

Kanonische SMILES

C[N+](C)(C)[O-].OCl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.